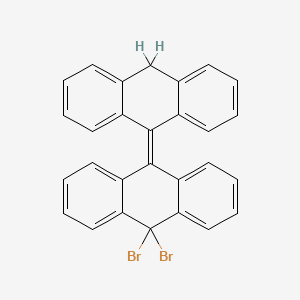

10,10-Dibromo-9,9-bianthryl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

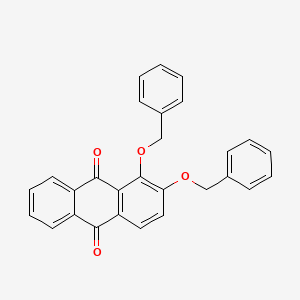

10,10-Dibromo-9,9-bianthryl: is an organic compound with the molecular formula C28H16Br2. It is a derivative of bianthracene, where two bromine atoms are substituted at the 10th position on each anthracene unit. This compound is known for its unique structural properties and is often used as a precursor in the synthesis of graphene nanoribbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10,10-Dibromo-9,9-bianthryl can be synthesized by brominating 9,9-bianthracene. The reaction typically involves the use of bromine in a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 10th position .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 10,10-Dibromo-9,9-bianthryl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Polymerization: It can polymerize to form polyanthracene chains, which can further undergo cyclodehydrogenation to form graphene nanoribbons.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

Polymerization: The reaction is typically carried out on metal surfaces like gold or silver under controlled temperatures.

Major Products:

Substitution Reactions: Various substituted derivatives of bianthracene.

Polymerization: Graphene nanoribbons with precise atomic structures.

Scientific Research Applications

Chemistry: 10,10-Dibromo-9,9-bianthryl is extensively used in the synthesis of graphene nanoribbons, which are crucial for developing advanced electronic devices due to their unique electronic properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in drug delivery systems and as imaging agents .

Industry: In the industrial sector, this compound is used as a precursor for producing advanced materials, including conductive polymers and nanostructures .

Mechanism of Action

The mechanism of action of 10,10-Dibromo-9,9-bianthryl primarily involves its ability to undergo polymerization and cyclodehydrogenation. The bromine atoms are first removed, forming reactive intermediates that polymerize to form polyanthracene chains. These chains then undergo cyclodehydrogenation to form graphene nanoribbons. The metal substrate plays a crucial role in facilitating these reactions by stabilizing the intermediates and providing the necessary catalytic environment .

Comparison with Similar Compounds

- 9,10-Dibromoanthracene

- 2,6-Dibromonaphthalene

- 1,3,6,8-Tetrabromopyrene

- 4,4′-Dibromobiphenyl

Comparison: 10,10-Dibromo-9,9-bianthryl is unique due to its ability to form well-ordered graphene nanoribbons with precise atomic structures. Unlike other brominated aromatic compounds, it offers a higher degree of control over the resulting nanostructures, making it highly valuable for advanced material synthesis .

Properties

Molecular Formula |

C28H18Br2 |

|---|---|

Molecular Weight |

514.2 g/mol |

IUPAC Name |

10-(10H-anthracen-9-ylidene)-9,9-dibromoanthracene |

InChI |

InChI=1S/C28H18Br2/c29-28(30)24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-20-11-3-1-9-18(20)17-19-10-2-4-12-21(19)26/h1-16H,17H2 |

InChI Key |

VBHHADKRORNMHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=C3C4=CC=CC=C4C(C5=CC=CC=C53)(Br)Br)C6=CC=CC=C61 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14809681.png)

![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14809703.png)

![3-chloro-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B14809724.png)

![N-[(E)-(5-methylfuran-2-yl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14809727.png)